Dimethyl Fumarate D6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

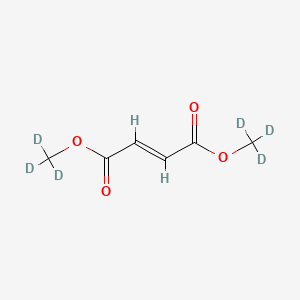

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

bis(trideuteriomethyl) (E)-but-2-enedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O4/c1-9-5(7)3-4-6(8)10-2/h3-4H,1-2H3/b4-3+/i1D3,2D3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDCRTTXIJACKKU-XDMLVRQJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC(=O)/C=C/C(=O)OC([2H])([2H])[2H] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Dimethyl Fumarate D6 chemical properties and synthesis

An In-depth Technical Guide to Dimethyl Fumarate-d6

Introduction

Dimethyl Fumarate (DMF) is the methyl ester of fumaric acid, utilized as a therapeutic agent for relapsing forms of multiple sclerosis and psoriasis.[1][2][3][4] Its deuterated isotopologue, Dimethyl Fumarate-d6 (DMF-d6), in which the six hydrogen atoms of the two methyl groups are replaced with deuterium, serves as a critical tool in research and development. It is primarily used as an internal standard for quantitative analysis in pharmacokinetic and metabolic studies, allowing for precise tracking and quantification of the parent drug.[5] This guide provides a detailed overview of the chemical properties, synthesis, and key biological pathways related to DMF-d6 for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

The incorporation of deuterium into the methyl groups results in a higher molecular weight for DMF-d6 compared to the non-labeled compound, which is the basis for its use in mass spectrometry-based quantification. The key properties are summarized below.

| Property | Dimethyl Fumarate-d6 (DMF-d6) | Dimethyl Fumarate (DMF) |

| Molecular Formula | C₆H₂D₆O₄ | C₆H₈O₄ |

| Molecular Weight | 150.16 g/mol | 144.12 g/mol |

| CAS Number | 66487-95-4 | 624-49-7 |

| Synonyms | Fumaric Acid Dimethyl Ester (1,1,1,8,8,8-d6) | Tecfidera, Fumaric acid dimethyl ester |

| Physical State | Solid, White Crystalline Powder (inferred) | White Crystalline Powder |

| Melting Point | Not specified, likely similar to DMF | 102-106 °C |

| Boiling Point | Not specified, likely similar to DMF | 192-193 °C |

| Solubility | Not specified, likely similar to DMF | Sparingly soluble in water; soluble in methanol, ethanol, DMSO |

Synthesis of Dimethyl Fumarate-d6

The synthesis of DMF-d6 typically mirrors the methods used for its non-deuterated analogue, primarily through the Fischer esterification of fumaric acid. The key distinction is the use of deuterated methanol (Methanol-d4 or CD₃OD) as the source of the deuterated methyl groups.

Experimental Protocol: Fischer Esterification

This protocol is a representative method adapted from established syntheses of dimethyl fumarate.

-

Reaction Setup : To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add fumaric acid (1 equivalent).

-

Reagent Addition : Add an excess of deuterated methanol (Methanol-d4, CD₃OD) to the flask to serve as both the reactant and the solvent.

-

Catalyst : Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄), slowly to the stirring mixture.

-

Reaction : Heat the reaction mixture to reflux (approximately 65-70 °C) and maintain for 10-12 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up : After completion, cool the mixture to room temperature. Quench the reaction by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.

-

Extraction : Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate. Combine the organic layers.

-

Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter. Concentrate the solvent under reduced pressure to yield the crude product.

-

Final Product : Purify the crude solid by recrystallization from a methanol/water mixture to obtain pure Dimethyl Fumarate-d6.

Caption: Reaction scheme for the synthesis of DMF-d6.

Biological Activity and Mechanism of Action

Dimethyl fumarate is a prodrug that is rapidly metabolized in the body to its active metabolite, monomethyl fumarate (MMF). The therapeutic effects of DMF are attributed to MMF, which is an activator of the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) antioxidant response pathway.

-

Metabolism : After oral administration, DMF is hydrolyzed by esterases in the gastrointestinal tract, blood, and various tissues into MMF.

-

Nrf2 Pathway Activation : MMF modifies cysteine residues on the Keap1 protein, a negative regulator of Nrf2. This modification leads to the dissociation of Nrf2 from Keap1.

-

Nuclear Translocation : Freed from Keap1, Nrf2 translocates into the nucleus.

-

Gene Expression : In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, inducing the expression of a suite of antioxidant and cytoprotective proteins. This action is believed to contribute to the anti-inflammatory and immunomodulatory effects observed in the treatment of multiple sclerosis.

Caption: Nrf2 signaling pathway activation by DMF.

Application in Pharmacokinetic Studies

The primary application of DMF-d6 is as a stable isotope-labeled internal standard in bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), to quantify DMF and its metabolite MMF in biological matrices.

Experimental Workflow: LC-MS Quantification

-

Sample Collection : Biological samples (e.g., plasma, urine) are collected from subjects at various time points after administration of the therapeutic drug (DMF).

-

Internal Standard Spiking : A known concentration of DMF-d6 is added ("spiked") into each biological sample and calibration standard.

-

Sample Preparation : The samples undergo an extraction procedure (e.g., protein precipitation or liquid-liquid extraction) to remove interferences and isolate the analytes.

-

LC-MS Analysis : The prepared samples are injected into an LC-MS system. The liquid chromatography component separates DMF, MMF, and DMF-d6 based on their physicochemical properties. The mass spectrometer detects and quantifies each compound based on its unique mass-to-charge ratio.

-

Quantification : Because the deuterated standard (DMF-d6) behaves nearly identically to the non-deuterated analyte (DMF) during extraction and ionization, any sample loss or matrix effects will affect both compounds proportionally. The concentration of DMF is calculated by comparing the peak area ratio of DMF to DMF-d6 against a calibration curve.

Caption: Workflow for a typical pharmacokinetic study.

References

Isotopic Purity and Characterization of Dimethyl Fumarate-D6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl Fumarate-d6 (DMF-d6) is the deuterated analog of Dimethyl Fumarate (DMF), an oral therapeutic agent approved for the treatment of relapsing-remitting multiple sclerosis and psoriasis. The replacement of hydrogen atoms with deuterium in the two methyl groups can significantly alter the pharmacokinetic profile of the drug by slowing down its metabolism. This "kinetic isotope effect" can lead to a longer half-life and increased exposure of the active metabolite, monomethyl fumarate (MMF), potentially improving therapeutic efficacy and patient compliance.

The isotopic purity of DMF-d6 is a critical quality attribute that directly impacts its pharmacological properties and safety profile. A high and consistent level of deuteration is essential to ensure the desired therapeutic effect and to minimize the presence of partially deuterated or non-deuterated species, which may have different metabolic fates and pharmacological activities. This technical guide provides an in-depth overview of the synthesis, characterization, and quality control of Dimethyl Fumarate-d6, with a focus on establishing its isotopic purity.

Synthesis of Dimethyl Fumarate-D6

The synthesis of Dimethyl Fumarate-d6 typically involves the esterification of fumaric acid with deuterated methanol (CD3OD) in the presence of an acid catalyst. While specific process parameters are often proprietary, a general synthetic approach can be adapted from established methods for the synthesis of non-deuterated Dimethyl Fumarate.

General Synthetic Protocol:

A common method involves the Fischer esterification of fumaric acid.

-

Reaction Setup: Fumaric acid is suspended in an excess of deuterated methanol-d4 (CD3OD).

-

Catalysis: A strong acid catalyst, such as sulfuric acid or thionyl chloride, is added to the mixture.

-

Reaction Conditions: The reaction mixture is heated to reflux and maintained for several hours to drive the esterification to completion.

-

Work-up and Purification: After the reaction is complete, the mixture is cooled, and the excess methanol-d4 is removed under reduced pressure. The crude product is then purified, typically by recrystallization from a suitable solvent, to yield Dimethyl Fumarate-d6 as a white crystalline solid.

Characterization of Isotopic Purity and Identity

A comprehensive characterization of Dimethyl Fumarate-d6 is crucial to confirm its chemical identity, chemical purity, and, most importantly, its isotopic purity. This is achieved through a combination of spectroscopic and chromatographic techniques.

Mass Spectrometry for Isotopic Distribution

High-resolution mass spectrometry (HRMS) is the primary technique for determining the isotopic distribution of DMF-d6. By analyzing the mass-to-charge ratio (m/z) of the molecular ion, the relative abundance of each isotopologue (D6, D5, D4, etc.) can be quantified.

Experimental Protocol for Mass Spectrometry:

-

Sample Preparation: A dilute solution of Dimethyl Fumarate-d6 is prepared in a suitable solvent, such as acetonitrile or methanol.

-

Instrumentation: Analysis is performed on a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to a liquid chromatograph (LC-MS) or a direct infusion source.

-

Ionization: Electrospray ionization (ESI) in positive mode is typically used to generate the protonated molecular ion [M+H]+.

-

Data Acquisition: The mass spectrum is acquired over a narrow mass range centered on the expected m/z of the protonated DMF-d6.

-

Data Analysis: The peak area for each isotopologue is integrated, and the relative percentage is calculated. The theoretical isotopic distribution is also calculated to serve as a reference.

Table 1: Representative Isotopic Distribution of Dimethyl Fumarate-D6 by Mass Spectrometry

| Isotopologue | Theoretical Abundance (%) | Observed Abundance (%) |

| D6 (C6H2D6O4) | >98.0 | 98.5 |

| D5 (C6H3D5O4) | <2.0 | 1.2 |

| D4 (C6H4D4O4) | <0.5 | 0.2 |

| D3 (C6H5D3O4) | <0.1 | <0.1 |

| D2 (C6H6D2O4) | <0.1 | <0.1 |

| D1 (C6H7DO4) | <0.1 | <0.1 |

| D0 (C6H8O4) | <0.1 | Not Detected |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Deuteration Site

NMR spectroscopy is indispensable for confirming the chemical structure and determining the site and extent of deuteration. Both ¹H NMR and ²H (Deuterium) NMR are employed.

Experimental Protocol for ¹H NMR:

-

Sample Preparation: A precise amount of Dimethyl Fumarate-d6 is dissolved in a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Data Acquisition: The ¹H NMR spectrum is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Analysis: The absence or significant reduction of the signal corresponding to the methyl protons (around 3.8 ppm) confirms a high level of deuteration. Residual proton signals can be integrated to quantify the percentage of non-deuterated species.

Experimental Protocol for ²H NMR:

-

Sample Preparation: A concentrated solution of Dimethyl Fumarate-d6 is prepared in a non-deuterated solvent (e.g., Chloroform, CHCl₃).

-

Data Acquisition: The ²H NMR spectrum is acquired on an NMR spectrometer equipped with a broadband probe.

-

Data Analysis: A single resonance corresponding to the deuterium in the methyl groups confirms that deuteration has occurred at the desired positions. The chemical shift in the ²H NMR spectrum is identical to that in the ¹H NMR spectrum.

Table 2: NMR Spectroscopic Data for Dimethyl Fumarate-D6

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | 6.86 | s | -CH=CH- |

| ¹H | 3.80 | very weak s | Residual -OCH₃ |

| ²H | 3.80 | s | -OCD₃ |

| ¹³C | 165.2 | C=O | |

| ¹³C | 134.5 | -CH=CH- | |

| ¹³C | 52.0 (septet) | -OCD₃ |

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

Reversed-phase high-performance liquid chromatography (RP-HPLC) is used to determine the chemical purity of Dimethyl Fumarate-d6 and to quantify any process-related impurities.

Experimental Protocol for HPLC:

-

Chromatographic System: A standard HPLC system with a UV detector is used.

-

Column: A C18 stationary phase is typically employed.

-

Mobile Phase: A gradient of water and acetonitrile with an acidic modifier (e.g., formic acid or phosphoric acid) is commonly used.

-

Detection: UV detection at a wavelength of approximately 210 nm is suitable for Dimethyl Fumarate.

-

Sample Preparation: A known concentration of Dimethyl Fumarate-d6 is prepared in the mobile phase.

-

Analysis: The sample is injected, and the peak area of the main component is used to calculate the purity against a reference standard.

Table 3: HPLC Purity Data for Dimethyl Fumarate-D6

| Parameter | Specification | Result |

| Purity (by area %) | ≥ 99.0% | 99.8% |

| Any single impurity | ≤ 0.1% | < 0.05% |

| Total impurities | ≤ 0.5% | 0.2% |

Visualizations

Dimethyl Fumarate Signaling Pathway

Dimethyl Fumarate is known to exert its therapeutic effects through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway and the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway.

Caption: Signaling pathways of Dimethyl Fumarate.

Experimental Workflow for Isotopic Purity Analysis

The following diagram illustrates the typical workflow for the characterization of Dimethyl Fumarate-d6, with a focus on determining its isotopic purity.

Caption: Characterization workflow for Dimethyl Fumarate-D6.

Conclusion

The isotopic purity and comprehensive characterization of Dimethyl Fumarate-d6 are paramount for its successful development and application as a therapeutic agent. A combination of mass spectrometry, NMR spectroscopy, and HPLC provides the necessary analytical tools to ensure the quality, consistency, and safety of this deuterated drug substance. The detailed protocols and data presented in this guide serve as a valuable resource for researchers and scientists involved in the development and quality control of isotopically labeled pharmaceuticals. The rigorous analytical characterization outlined here is essential for advancing deuterated compounds through the drug development pipeline and ultimately delivering improved therapies to patients.

Navigating the Analytical Challenges of a Prodrug: An In-depth Technical Guide to the In Vitro Stability of Dimethyl Fumarate-D6 in Biological Matrices

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl Fumarate (DMF), a cornerstone in the treatment of relapsing-remitting multiple sclerosis, presents unique bioanalytical challenges due to its nature as a prodrug. Following administration, it is rapidly and extensively metabolized to its active metabolite, Monomethyl Fumarate (MMF).[1][2] This rapid conversion, primarily mediated by esterases in the intestines and other tissues, often renders DMF unquantifiable in systemic circulation.[1][2] For researchers and drug development professionals working with deuterated analogs such as Dimethyl Fumarate-D6 (DMF-D6), typically used as an internal standard in pharmacokinetic studies, a thorough understanding of its in vitro stability is paramount for accurate and reliable bioanalysis.

This technical guide provides a comprehensive overview of the in vitro stability of Dimethyl Fumarate, which serves as a critical surrogate for understanding the potential stability of DMF-D6. Due to a lack of publicly available stability data specific to DMF-D6, this guide synthesizes the known stability profile of non-deuterated DMF in various biological matrices. It details the experimental protocols for stability assessment, summarizes quantitative data from forced degradation and other stability studies, and provides visual workflows to aid in experimental design. While the isotopic labeling in DMF-D6 is unlikely to significantly alter its chemical stability, it is imperative that researchers validate the stability of DMF-D6 under their specific experimental conditions.

Metabolic Pathway of Dimethyl Fumarate

The primary metabolic pathway of DMF is its hydrolysis to MMF, a reaction catalyzed by carboxylesterases, with Carboxylesterase-1 (CES1) being a key enzyme.[2] This conversion is a critical consideration in the design of any in vitro stability study.

In Vitro Stability of Dimethyl Fumarate

The stability of DMF is highly dependent on the pH and enzymatic activity of the biological matrix.

Forced Degradation Studies

Forced degradation studies are crucial for identifying potential degradation products and understanding the intrinsic stability of a molecule. Studies on DMF have shown it to be susceptible to hydrolysis under both acidic and alkaline conditions, while demonstrating relative stability under oxidative and thermal stress.

Table 1: Summary of Forced Degradation Studies of Dimethyl Fumarate

| Stress Condition | Reagent/Details | Observation | Reference |

| Acidic Hydrolysis | 0.1 N HCl, reflux for 6 hours | Significant degradation | |

| Alkaline Hydrolysis | 0.01 N NaOH, 25°C for 2 hours | Significant degradation | |

| Neutral Hydrolysis | Water, 40°C for 6 hours | Degradation observed | |

| Oxidative | Not specified | Stable | |

| Thermal | Not specified | Stable |

Note: The stability of DMF decreases in the following pH order: 7 < 5 < 3 < 1 < 9.

Stability in Biological Matrices

The inherent esterase activity in biological matrices like blood and plasma is the primary driver of DMF's instability. To accurately quantify DMF, it is often necessary to use trapping reagents or esterase inhibitors in collection tubes.

Table 2: Bioanalytical Stability of Monomethyl Fumarate (as a proxy for Dimethyl Fumarate stability considerations)

| Stability Test | Conditions | % Change / Observation | Reference |

| Freeze-Thaw Stability | 3 cycles, -20°C/Room Temperature | -5.6% (LQC), -1.7% (HQC) | |

| Freeze-Thaw Stability | 3 cycles, -70°C/Room Temperature | -4.3% (LQC), -1.9% (HQC) | |

| Short-Term (Bench-Top) Stability | 69 hours at room temperature | -1.4% |

LQC: Low-Quality Control, HQC: High-Quality Control. Data is for Monomethyl Fumarate in human plasma. While not directly for DMF, it illustrates typical stability assessments in bioanalytical method validation.

Experimental Protocols

Detailed and validated experimental protocols are essential for obtaining reliable stability data. Below are generalized protocols based on methodologies reported for DMF and MMF.

Protocol 1: Forced Degradation Study

Objective: To determine the intrinsic stability of DMF-D6 under various stress conditions.

Materials:

-

Dimethyl Fumarate-D6

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Methanol, Acetonitrile (HPLC grade)

-

Water (Milli-Q or equivalent)

-

pH meter

-

HPLC-UV or LC-MS/MS system

Procedure:

-

Acid Hydrolysis: Dissolve DMF-D6 in a solution of 0.1 N HCl. Incubate at a specified temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 12, 24 hours). At each time point, withdraw an aliquot, neutralize with an appropriate amount of NaOH, and dilute with mobile phase for analysis.

-

Alkaline Hydrolysis: Dissolve DMF-D6 in a solution of 0.1 N NaOH. Keep at room temperature and monitor at various time points (e.g., 30 mins, 1, 2, 4 hours). Withdraw aliquots, neutralize with HCl, and prepare for analysis.

-

Oxidative Degradation: Dissolve DMF-D6 in a solution containing 3% H₂O₂. Keep at room temperature for a specified duration, then analyze.

-

Thermal Degradation: Expose solid DMF-D6 to dry heat (e.g., 105°C) for a set period. Also, heat a solution of DMF-D6 in an inert solvent.

-

Analysis: Analyze the stressed samples by a validated stability-indicating HPLC or LC-MS/MS method to quantify the remaining DMF-D6 and detect any degradation products.

Protocol 2: In Vitro Stability in Biological Matrices (Plasma)

Objective: To evaluate the stability of DMF-D6 in human plasma at different temperatures and over time.

Materials:

-

Dimethyl Fumarate-D6

-

Human plasma (with anticoagulant, e.g., K₂EDTA)

-

Esterase inhibitor (e.g., sodium fluoride) or trapping reagent (optional, for stabilization)

-

LC-MS/MS system

-

-20°C and -80°C freezers

-

Incubator or water bath

Procedure:

-

Spiking: Spike a known concentration of DMF-D6 into pre-warmed human plasma.

-

Incubation: Incubate the spiked plasma samples at 37°C. Withdraw aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).

-

Sample Preparation: Immediately stop the enzymatic reaction by adding a protein precipitation agent (e.g., cold acetonitrile). For a baseline of stability without enzymatic degradation, a parallel experiment can be run with plasma containing an esterase inhibitor.

-

Freeze-Thaw Stability: Subject aliquots of spiked plasma to three freeze-thaw cycles (-20°C or -80°C to room temperature).

-

Bench-Top Stability: Keep spiked plasma samples at room temperature for a defined period (e.g., 4, 8, 24 hours) before processing.

-

Long-Term Stability: Store spiked plasma aliquots at -20°C and -80°C for extended periods (e.g., 1, 3, 6 months).

-

Analysis: Analyze all samples using a validated LC-MS/MS method to determine the concentration of DMF-D6.

References

The Metabolic Journey of Dimethyl Fumarate-D6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the metabolic fate of Dimethyl Fumarate-D6 (DMF-d6), a deuterated form of the immunomodulatory drug Dimethyl Fumarate (DMF). While specific quantitative data for DMF-d6 is limited in publicly available literature, this document extrapolates its metabolic profile based on the well-established metabolism of DMF and the known principles of the kinetic isotope effect associated with deuterated compounds.

Core Concepts: The Deuterium Difference

The substitution of hydrogen with its heavier, stable isotope deuterium in DMF-d6 is a key feature that influences its metabolism. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This increased bond strength can lead to a slower rate of metabolic reactions that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect .[1][2][3] Consequently, deuterated drugs may exhibit a longer half-life and altered pharmacokinetic profile compared to their non-deuterated counterparts.[1][2]

Anticipated Metabolic Pathways of Dimethyl Fumarate-D6

The metabolism of DMF is well-documented and does not involve the cytochrome P450 (CYP) enzyme system. Instead, it primarily undergoes three major biotransformation pathways:

-

Rapid Hydrolysis: Following oral administration, DMF is rapidly and extensively metabolized by esterases present in the gastrointestinal tract, blood, and various tissues. This hydrolysis converts DMF to its active metabolite, Monomethyl Fumarate (MMF). Given that the deuterium atoms in DMF-d6 are on the methyl groups, this hydrolysis is expected to yield Monomethyl Fumarate-d3 (MMF-d3).

-

Glutathione Conjugation: Both DMF and its metabolite MMF are electrophilic and can react with the detoxifying agent glutathione (GSH) via a Michael addition reaction. This non-enzymatic conjugation is a significant pathway for the clearance of fumarates. The deuteration in DMF-d6 is not expected to significantly alter this conjugation process, leading to the formation of deuterated glutathione conjugates.

-

Tricarboxylic Acid (TCA) Cycle: The active metabolite, MMF, is further metabolized by entering the tricarboxylic acid (TCA) cycle, where it is converted to fumaric acid, citric acid, and ultimately carbon dioxide and water. The deuterated methyl group in MMF-d3 would be released as deuterated methanol, which would then be further metabolized. The fumarate-d3 moiety would enter the TCA cycle.

Data Presentation: Comparative Pharmacokinetics

The following table summarizes the anticipated pharmacokinetic parameters of DMF-d6 and its active metabolite, MMF-d3, in comparison to their non-deuterated analogues. These are projected values based on the kinetic isotope effect and may vary in clinical settings.

| Parameter | Dimethyl Fumarate (DMF) | Dimethyl Fumarate-D6 (DMF-d6) (Projected) | Monomethyl Fumarate (MMF) | Monomethyl Fumarate-d3 (MMF-d3) (Projected) |

| Time to Peak Plasma Concentration (Tmax) | 2 - 2.5 hours | Likely similar to DMF | 2 - 2.5 hours | Likely similar to MMF |

| Half-life (t½) | Very short (not quantifiable in plasma) | Very short (not quantifiable in plasma) | Approximately 1 hour | Potentially longer than MMF due to the kinetic isotope effect |

| Metabolism | Hydrolysis, GSH Conjugation, TCA Cycle | Expected to follow the same pathways | TCA Cycle | Expected to follow the same pathway, potentially at a slower rate |

| Primary Route of Elimination | Exhalation as CO2 (~60%) | Expected to be similar | Exhalation as CO2 (~60%) | Expected to be similar |

Experimental Protocols: Investigating the Metabolism of DMF-d6

The following are detailed methodologies for key experiments that would be employed to elucidate the metabolism of DMF-d6.

In Vitro Metabolic Stability Assay in Human Liver Microsomes

Objective: To determine the rate of metabolism of DMF-d6 and identify the formation of its primary metabolite, MMF-d3.

Methodology:

-

Incubation: DMF-d6 (at a concentration range of 1-10 µM) is incubated with human liver microsomes (0.5 mg/mL) in a phosphate buffer (pH 7.4) containing a nicotinamide adenine dinucleotide phosphate (NADPH) regenerating system.

-

Time Points: Aliquots of the incubation mixture are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Quenching: The reaction is stopped by adding a cold organic solvent, such as acetonitrile.

-

Sample Preparation: The samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.

-

LC-MS/MS Analysis: The concentrations of DMF-d6 and MMF-d3 are quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The mass spectrometer is set to detect the specific mass-to-charge ratios of the deuterated parent drug and its metabolite.

-

Data Analysis: The rate of disappearance of DMF-d6 is used to calculate its in vitro half-life.

In Vivo Pharmacokinetic Study in Rodents

Objective: To determine the pharmacokinetic profile of DMF-d6 and its metabolites in a living organism.

Methodology:

-

Animal Model: Male Sprague-Dawley rats are used for the study.

-

Dosing: A single oral dose of DMF-d6 is administered to the rats.

-

Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours) via the tail vein.

-

Plasma Separation: Plasma is separated from the blood samples by centrifugation.

-

Sample Analysis: Plasma concentrations of MMF-d3 and other potential deuterated metabolites are determined using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and elimination half-life are calculated.

Metabolite Identification using High-Resolution Mass Spectrometry and NMR Spectroscopy

Objective: To identify and characterize the full spectrum of metabolites of DMF-d6.

Methodology:

-

Sample Collection: Urine, feces, and plasma samples are collected from animals dosed with DMF-d6.

-

Sample Preparation: Samples are extracted to isolate the metabolites.

-

High-Resolution Mass Spectrometry (HRMS): The extracts are analyzed by HRMS to obtain accurate mass measurements of potential metabolites. The characteristic isotopic pattern of deuterium aids in distinguishing drug-related material from endogenous compounds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation of major metabolites, samples are analyzed by NMR. 2H NMR can be used to confirm the location of the deuterium atoms in the metabolite structures.

Mandatory Visualizations

Conclusion

The metabolism of Dimethyl Fumarate-D6 is anticipated to mirror that of its non-deuterated counterpart, proceeding through hydrolysis, glutathione conjugation, and the tricarboxylic acid cycle. The primary impact of deuteration is expected to be on the pharmacokinetics, potentially leading to a slower rate of metabolism and an extended half-life of its active metabolite, Monomethyl Fumarate-d3. The experimental protocols outlined in this guide provide a robust framework for the comprehensive investigation of the absorption, distribution, metabolism, and excretion of DMF-d6, utilizing advanced analytical techniques such as mass spectrometry and NMR spectroscopy. Further research is warranted to definitively characterize the in vivo metabolic profile and clinical implications of deuterating this important therapeutic agent.

References

In-Depth Technical Guide: Deuterium Labeling in Dimethyl Fumarate-D6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the deuterium labeling position in Dimethyl Fumarate-D6 (DMF-D6), a crucial isotopically labeled internal standard for quantitative analysis in research and drug development. This document details the molecular structure, synthesis, and analytical characterization of DMF-D6, adhering to stringent data presentation and visualization requirements.

Introduction

Dimethyl Fumarate (DMF) is an oral therapeutic agent approved for the treatment of relapsing forms of multiple sclerosis and psoriasis. Its mechanism of action is primarily attributed to the activation of the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) transcriptional pathway, which plays a critical role in the cellular response to oxidative stress. In pharmacokinetic and metabolic studies, stable isotope-labeled internal standards are indispensable for accurate quantification of the drug and its metabolites by mass spectrometry. Dimethyl Fumarate-D6 is the deuterated analog of DMF, designed to co-elute with the unlabeled drug in chromatographic separations while being distinguishable by its higher mass.

Deuterium Labeling Position

The six deuterium atoms in Dimethyl Fumarate-D6 are located on the two methyl groups of the ester functionalities. The systematic IUPAC name for this isotopically labeled molecule is bis(methyl-d3) (2E)-but-2-enedioate. This specific placement of deuterium atoms ensures that the labeled positions are not subject to chemical exchange under typical physiological or analytical conditions.

The chemical structures of Dimethyl Fumarate and Dimethyl Fumarate-D6 are illustrated below.

Synthesis of Dimethyl Fumarate-D6

The most common and straightforward method for the synthesis of Dimethyl Fumarate-D6 is the Fischer esterification of fumaric acid using deuterated methanol (CD3OD) in the presence of an acid catalyst.

Experimental Protocol: Fischer Esterification

Materials:

-

Fumaric acid (1.0 eq)

-

Methanol-d4 (CD3OD, excess, e.g., 10-20 eq)

-

Concentrated Sulfuric Acid (H2SO4, catalytic amount, e.g., 0.1-0.2 eq)

-

Anhydrous sodium bicarbonate (NaHCO3) or saturated aqueous solution

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

-

Deionized water

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add fumaric acid and an excess of methanol-d4.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the suspension while stirring.

-

Heat the reaction mixture to reflux and maintain for several hours (e.g., 4-16 hours). The reaction progress can be monitored by thin-layer chromatography (TLC) or by observing the dissolution of the fumaric acid.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate or by adding solid sodium bicarbonate until effervescence ceases.

-

Remove the excess methanol-d4 under reduced pressure using a rotary evaporator.

-

Partition the residue between an organic solvent (e.g., ethyl acetate) and water.

-

Separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Dimethyl Fumarate-D6.

-

The crude product can be purified by recrystallization (e.g., from methanol or ethanol) or by column chromatography on silica gel.

Analytical Characterization and Data

The successful synthesis and confirmation of the deuterium labeling position in Dimethyl Fumarate-D6 are achieved through standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Quantitative Data Summary

| Property | Dimethyl Fumarate (DMF) | Dimethyl Fumarate-D6 (DMF-D6) |

| Molecular Formula | C6H8O4 | C6H2D6O4 |

| Molecular Weight | 144.13 g/mol | 150.16 g/mol |

| Isotopic Purity | N/A | Typically ≥ 98% |

| Chemical Purity | ≥ 98% | ≥ 98% |

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: In the ¹H NMR spectrum of non-deuterated Dimethyl Fumarate, a singlet corresponding to the six protons of the two methyl groups is observed at approximately 3.8 ppm, and a singlet for the two vinylic protons is observed at around 6.8 ppm. For Dimethyl Fumarate-D6, the peak at 3.8 ppm will be absent or significantly diminished, confirming the deuteration of the methyl groups. The singlet for the vinylic protons at 6.8 ppm will remain.

-

¹³C NMR: The ¹³C NMR spectrum of DMF shows a signal for the methyl carbons at approximately 52 ppm. In the spectrum of DMF-D6, this signal will appear as a multiplet due to the coupling between carbon and deuterium, and its intensity will be reduced.

Mass Spectrometry (MS)

Mass spectrometry provides definitive evidence of the incorporation of deuterium. The molecular ion peak ([M]+) for Dimethyl Fumarate in an electron ionization mass spectrum is observed at m/z 144. For Dimethyl Fumarate-D6, the molecular ion peak will be shifted to m/z 150, corresponding to the mass increase from the six deuterium atoms. The fragmentation pattern will also reflect this mass shift in fragments containing the deuterated methyl groups.

Solubility Profile of Dimethyl Fumarate-D6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of Dimethyl Fumarate-D6 (DMF-d6), a deuterated isotopologue of the therapeutic agent Dimethyl Fumarate (DMF). Understanding the solubility of DMF-d6 is critical for its application in various research and development settings, including its use as an internal standard in pharmacokinetic studies and as a tracer in metabolic investigations. This document outlines the known solubility of DMF-d6 in common laboratory solvents, provides a detailed experimental protocol for solubility determination, and illustrates a key signaling pathway influenced by its non-deuterated counterpart.

Quantitative Solubility Data

The solubility of a compound is a fundamental physicochemical property that dictates its handling, formulation, and bioavailability. While specific solubility data for Dimethyl Fumarate-D6 is limited, the available information, in conjunction with data for the non-deuterated form, provides a strong basis for its use in experimental settings. The following tables summarize the available quantitative solubility data.

Table 1: Solubility of Dimethyl Fumarate-D6 (DMF-d6)

| Solvent | Solubility (mg/mL) | Molarity (mM) | Notes |

| Dimethylformamide (DMF) | ≥ 10 | ≥ 66.60 | Saturation was not reached at this concentration.[1] |

| Dimethyl Sulfoxide (DMSO) | ≥ 5 | ≥ 33.30 | Use of hygroscopic DMSO can impact solubility; fresh DMSO is recommended.[1] |

| Ethanol | ≥ 2 | ≥ 13.32 | Saturation was not reached at this concentration.[1] |

Table 2: Solubility of Dimethyl Fumarate (Non-Deuterated)

| Solvent | Solubility (mg/mL) | Molarity (mM) | Notes |

| Dimethylformamide (DMF) | ~12 | ~83.25 | - |

| Dimethyl Sulfoxide (DMSO) | ~5 - 15 | ~34.69 - 104.07 | Sonication is recommended to aid dissolution.[2][3] |

| Ethanol | ~2 - 7.2 | ~13.88 - 49.95 | Sonication is recommended to aid dissolution. |

| Water | Sparingly soluble | - | - |

| 1:1 DMF:PBS (pH 7.2) | ~0.5 | ~3.47 | Aqueous solutions are not recommended for storage beyond one day. |

Experimental Protocol: Determination of Equilibrium Solubility (Shake-Flask Method)

The following protocol details a standardized "shake-flask" method for determining the equilibrium solubility of Dimethyl Fumarate-D6 in a given solvent. This method is considered a gold standard for its accuracy and reliability.

Objective: To determine the saturation solubility of Dimethyl Fumarate-D6 in a specific solvent at a controlled temperature.

Materials:

-

Dimethyl Fumarate-D6 (crystalline solid)

-

Solvent of interest (e.g., water, ethanol, DMSO)

-

Volumetric flasks

-

Analytical balance

-

Thermostatic shaker or incubator

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)

-

Vials for sample collection

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of Dimethyl Fumarate-D6 to a known volume of the solvent in a sealed container (e.g., a glass vial). The excess solid should be clearly visible.

-

Place the container in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the suspension to settle for a short time.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter to remove any undissolved solid particles. This step is crucial to prevent overestimation of solubility.

-

Dilute the clear filtrate with a known volume of an appropriate solvent to bring the concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted sample using a validated HPLC method to determine the concentration of Dimethyl Fumarate-D6.

-

Prepare a calibration curve using standard solutions of Dimethyl Fumarate-D6 of known concentrations.

-

Calculate the concentration of the original, undiluted filtrate based on the dilution factor.

-

-

Data Reporting:

-

The calculated concentration represents the equilibrium solubility of Dimethyl Fumarate-D6 in the chosen solvent at the specified temperature.

-

The experiment should be performed in triplicate to ensure the reproducibility of the results.

-

Below is a graphical representation of the experimental workflow.

Key Signaling Pathway: Nrf2 Activation

Dimethyl Fumarate is a known activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. This pathway is a critical cellular defense mechanism against oxidative stress. The activation of Nrf2 by DMF leads to the transcription of a battery of antioxidant and cytoprotective genes.

The diagram below illustrates the mechanism of Nrf2 activation by Dimethyl Fumarate. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Dimethyl Fumarate, being an electrophile, is thought to react with cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, initiating their transcription.

References

Methodological & Application

Application Note: Quantification of Dimethyl Fumarate in Human Plasma using Dimethyl Fumarate-D6 as an Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Dimethyl Fumarate (DMF) in human plasma. Due to the rapid conversion of DMF to its active metabolite, Monomethyl Fumarate (MMF), in vivo, a reliable method for DMF quantification is crucial for pharmacokinetic studies.[1][2] This method employs a stable isotope-labeled internal standard, Dimethyl Fumarate-D6 (DMF-d6), to ensure high accuracy and precision by compensating for matrix effects and variations during sample processing and analysis. The protocol outlines a straightforward protein precipitation method for sample preparation, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is intended for researchers, scientists, and drug development professionals requiring a precise and reliable tool for DMF bioanalysis.

Introduction

Dimethyl Fumarate (DMF) is an oral therapeutic agent approved for the treatment of relapsing-remitting multiple sclerosis (RRMS) and psoriasis.[3] Following oral administration, DMF is rapidly hydrolyzed by esterases in the gastrointestinal tract, blood, and various tissues to its active metabolite, MMF.[1][4] Understanding the early pharmacokinetic profile of the parent drug, DMF, is essential for drug development and formulation optimization.

LC-MS/MS has become the gold standard for bioanalytical quantification due to its high sensitivity, selectivity, and speed. The use of a stable isotope-labeled internal standard (SIL-IS), such as Dimethyl Fumarate-D6, is critical for achieving accurate and precise quantification. The SIL-IS co-elutes with the analyte and behaves similarly during extraction and ionization, thereby effectively correcting for any analytical variability. This application note provides a detailed protocol for the extraction and quantification of DMF in human plasma using DMF-d6 as the internal standard.

Signaling Pathway of Dimethyl Fumarate

Dimethyl Fumarate and its active metabolite, Monomethyl Fumarate, exert their therapeutic effects through the activation of the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) antioxidant response pathway. This pathway plays a crucial role in the cellular defense against oxidative stress. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. DMF and MMF are electrophilic compounds that can react with cysteine residues on Keap1, leading to a conformational change that releases Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, inducing their expression. This leads to an enhanced antioxidant and anti-inflammatory cellular response.

Experimental Protocols

Materials and Reagents

-

Dimethyl Fumarate (DMF) reference standard

-

Dimethyl Fumarate-D6 (DMF-d6) internal standard

-

Human plasma (K2-EDTA)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

Stock and Working Solutions

-

DMF Stock Solution (1 mg/mL): Accurately weigh 10 mg of DMF and dissolve in 10 mL of methanol.

-

DMF-d6 Stock Solution (1 mg/mL): Accurately weigh 10 mg of DMF-d6 and dissolve in 10 mL of methanol.

-

DMF Working Solutions: Prepare serial dilutions of the DMF stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards.

-

DMF-d6 Internal Standard Working Solution (100 ng/mL): Dilute the DMF-d6 stock solution with acetonitrile.

Sample Preparation (Protein Precipitation)

-

Label microcentrifuge tubes for blank, calibration standards, quality controls (QCs), and unknown samples.

-

Add 50 µL of blank plasma, calibration standard plasma, QC plasma, or unknown sample plasma to the appropriately labeled tubes.

-

Add 10 µL of the DMF-d6 internal standard working solution (100 ng/mL) to all tubes except the blank. Add 10 µL of 50:50 acetonitrile:water to the blank.

-

Add 200 µL of cold acetonitrile (containing 0.1% formic acid) to all tubes to precipitate proteins.

-

Vortex each tube for 30 seconds.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer 150 µL of the supernatant to a clean autosampler vial.

-

Inject 5 µL onto the LC-MS/MS system.

LC-MS/MS Method

Liquid Chromatography Conditions

| Parameter | Value |

| Column | C18 reverse-phase, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 5% B to 95% B in 2.0 min, hold at 95% B for 1.0 min, return to 5% B in 0.1 min, and re-equilibrate for 0.9 min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Mass Spectrometry Conditions

| Parameter | Value |

| Ion Source | Electrospray Ionization (ESI), Positive Mode |

| Ion Spray Voltage | +5500 V |

| Source Temperature | 550°C |

| Curtain Gas | 35 psi |

| Ion Source Gas 1 | 50 psi |

| Ion Source Gas 2 | 50 psi |

| Collision Gas | Nitrogen |

MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Dimethyl Fumarate | 145.1 | 85.1 | 15 |

| Dimethyl Fumarate-D6 | 151.1 | 89.1 | 15 |

Experimental Workflow

Results and Discussion

Linearity

The calibration curve was constructed by plotting the peak area ratio of DMF to DMF-d6 against the nominal concentration of DMF. The method demonstrated excellent linearity over the concentration range of 1 to 1000 ng/mL. A linear regression with a weighting factor of 1/x² is recommended.

Table 1: Calibration Curve Parameters

| Parameter | Value |

| Concentration Range | 1 - 1000 ng/mL |

| Regression Model | Linear |

| Weighting Factor | 1/x² |

| Correlation Coefficient (r²) | > 0.995 |

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated by analyzing QC samples at low, medium, and high concentrations (3, 300, and 800 ng/mL) in six replicates. The acceptance criteria for accuracy are within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ), and for precision, the coefficient of variation (%CV) should not exceed 15% (20% for LLOQ).

Table 2: Intra-day and Inter-day Accuracy and Precision

| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |

| Low | 3 | 95 - 105 | < 10 | 97 - 108 | < 12 |

| Medium | 300 | 98 - 102 | < 8 | 99 - 104 | < 9 |

| High | 800 | 97 - 103 | < 7 | 98 - 105 | < 8 |

Matrix Effect and Recovery

The matrix effect was assessed by comparing the peak area of DMF in post-extraction spiked plasma samples with that of neat solutions. The recovery was determined by comparing the peak area of DMF in pre-extraction spiked plasma samples with that of post-extraction spiked samples. The use of DMF-d6 effectively compensated for any matrix-induced ion suppression or enhancement and variability in recovery.

Table 3: Matrix Effect and Recovery Data

| QC Level | Nominal Conc. (ng/mL) | Matrix Factor | Recovery (%) | IS Normalized Matrix Factor | | :--- | :--- | :--- | :--- | :--- | :--- | | Low | 3 | 0.92 | 88 | 0.99 | | High | 800 | 0.95 | 91 | 1.01 |

Conclusion

The LC-MS/MS method described in this application note provides a reliable, sensitive, and high-throughput approach for the quantification of Dimethyl Fumarate in human plasma. The use of Dimethyl Fumarate-D6 as an internal standard ensures the accuracy and precision of the results, making this method well-suited for pharmacokinetic studies and other research applications in drug development. The simple protein precipitation sample preparation protocol allows for rapid sample processing.

References

- 1. Bioanalysis of monomethyl fumarate in human plasma by a sensitive and rapid LC-MS/MS method and its pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Transcriptomic Analysis of Fumarate Compounds Identifies Unique Effects of Isosorbide Di-(Methyl Fumarate) on NRF2, NF-kappaB and IRF1 Pathway Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

Application Note: Quantification of Dimethyl Fumarate and its Metabolite Monomethyl Fumarate in Plasma by LC-MS/MS

Introduction

Dimethyl Fumarate (DMF) is a therapeutic agent approved for the treatment of relapsing forms of multiple sclerosis and psoriasis. Following oral administration, DMF undergoes rapid and extensive pre-systemic hydrolysis by esterases in the gastrointestinal tract, blood, and other tissues, converting it to its active metabolite, Monomethyl Fumarate (MMF).[1][2][3][4] Consequently, intact DMF is often not quantifiable in plasma, making MMF the primary analyte for pharmacokinetic and bioequivalence studies.[2]

This application note provides a detailed protocol for the quantification of MMF in plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with a deuterated internal standard. Additionally, for research purposes where understanding the initial absorption phase of DMF is critical, a method for the simultaneous quantification of both DMF and MMF in plasma is also described. These methods are intended for researchers, scientists, and drug development professionals requiring a robust and reliable bioanalytical procedure.

Signaling Pathway

Caption: Metabolic pathway of Dimethyl Fumarate to Monomethyl Fumarate.

Experimental Protocols

Protocol 1: Quantification of Monomethyl Fumarate (MMF) in Human Plasma

This protocol is adapted from validated LC-MS/MS methods for the quantification of MMF in human plasma.

1. Materials and Reagents

-

Monomethyl Fumarate (MMF) reference standard

-

Monomethyl Fumarate-d3 (MMF-d3) internal standard (IS)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Human plasma (with anticoagulant)

2. Sample Preparation: Protein Precipitation

-

Label polypropylene tubes for standards, quality controls (QCs), and unknown samples.

-

Spike 200 µL of blank plasma with the appropriate concentrations of MMF for calibration standards and QCs.

-

To 200 µL of each plasma sample (blank, standard, QC, or unknown), add 50 µL of MMF-d3 internal standard working solution.

-

Vortex mix for 10 seconds.

-

Add 600 µL of acetonitrile to precipitate plasma proteins.

-

Vortex mix for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue with 200 µL of the mobile phase.

-

Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Conditions

| Parameter | Condition |

| LC System | Agilent 1200 Series or equivalent |

| Column | C18 column (e.g., 50 x 4.6 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |

| Gradient | Isocratic or gradient elution depending on the specific method |

| Flow Rate | 0.8 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

| MS System | API-4000 LC-MS/MS system or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive Mode |

| MRM Transitions | MMF: Specific parent > daughter ionMMF-d3: Specific parent > daughter ion |

| Ion Source Temp. | 500°C |

Protocol 2: Simultaneous Quantification of Dimethyl Fumarate (DMF) and Monomethyl Fumarate (MMF) in Rat Plasma

This protocol is based on a method developed for the analysis of both DMF and its metabolite MMF in rat plasma, which addresses the instability of DMF. A trapping reagent may be necessary to stabilize DMF in biological matrices.

1. Materials and Reagents

-

Dimethyl Fumarate (DMF) reference standard

-

Monomethyl Fumarate (MMF) reference standard

-

Dimethyl Fumarate-d6 (DMF-d6) internal standard (IS)

-

Monomethyl Fumarate-d3 (MMF-d3) internal standard (IS)

-

Acetonitrile (HPLC grade)

-

Ammonium formate (LC-MS grade)

-

Water (LC-MS grade)

-

Rat plasma (with anticoagulant)

2. Sample Preparation: Protein Precipitation

-

Pre-cool all solutions and samples on ice to minimize DMF degradation.

-

To 100 µL of rat plasma in a polypropylene tube, add 50 µL of a combined internal standard working solution (DMF-d6 and MMF-d3).

-

Vortex briefly.

-

Add 400 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 12,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to an autosampler vial for immediate LC-MS/MS analysis.

3. LC-MS/MS Conditions

| Parameter | Condition |

| LC System | UPLC system or equivalent |

| Column | Reversed-phase C18 column (e.g., XTerra MS C18, 100 x 3.9 mm, 3.5 µm) |

| Mobile Phase | A: 0.01M Ammonium formate in WaterB: Acetonitrile |

| Gradient | A suitable gradient to separate DMF and MMF |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 30°C |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |

| MRM Transitions | DMF: Specific parent > daughter ionDMF-d6: Specific parent > daughter ionMMF: Specific parent > daughter ionMMF-d3: Specific parent > daughter ion |

| Ion Source Temp. | 450°C |

Experimental Workflow

Caption: General workflow for plasma sample analysis by LC-MS/MS.

Quantitative Data Summary

The following tables summarize typical validation parameters for the quantification of MMF and DMF in plasma.

Table 1: MMF Quantification in Human Plasma

| Parameter | Result |

| Linearity Range | 5 - 2000 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Intra-day Precision (%CV) | < 15% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (% Bias) | Within ±15% |

| Recovery | Consistent and reproducible |

Data compiled from representative LC-MS/MS methods.

Table 2: Simultaneous DMF and MMF Quantification in Rat Plasma

| Parameter | DMF | MMF |

| Linearity Range | 50 - 2500 ng/mL | 10 - 500 ng/mL |

| Correlation Coefficient (r²) | > 0.999 | > 0.999 |

| Intra-day Precision (%CV) | < 10% | < 10% |

| Inter-day Precision (%CV) | < 10% | < 10% |

| Accuracy (% Bias) | 90 - 110% | 90 - 110% |

| Lower Limit of Quantification (LLOQ) | 50 ng/mL | 10 ng/mL |

Data derived from a study in rat plasma.

Conclusion

The provided protocols offer robust and reliable methods for the quantification of Monomethyl Fumarate, the primary active metabolite of Dimethyl Fumarate, in plasma. For specific research applications requiring the measurement of the parent drug, a method for the simultaneous quantification of both DMF and MMF is also presented. The use of deuterated internal standards and LC-MS/MS detection ensures high selectivity, sensitivity, and accuracy, making these methods suitable for pharmacokinetic studies, bioequivalence trials, and other drug development applications. It is recommended that each laboratory validates the chosen method according to regulatory guidelines to ensure its performance for the intended application.

References

Application Note: Quantitative Analysis of Monomethyl Fumarate in Human Plasma using LC-MS/MS with a Deuterated Internal Standard

Authored for: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive analytical method for the quantification of Monomethyl Fumarate (MMF), the active metabolite of Dimethyl Fumarate (DMF), in human plasma. The method employs Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and utilizes a stable isotope-labeled internal standard for accurate and precise quantification. The protocol provided is suitable for pharmacokinetic studies and other clinical research applications. Dimethyl Fumarate is a prodrug that is rapidly and extensively converted to its active metabolite, MMF, by esterases in the gastrointestinal tract, blood, and other tissues.[1][2][3] Consequently, DMF is often not detectable in systemic circulation, making the quantification of MMF crucial for pharmacokinetic assessments.[2][4]

Introduction

Dimethyl Fumarate (DMF) is an oral therapeutic agent approved for the treatment of relapsing forms of multiple sclerosis and psoriasis. Following oral administration, DMF is rapidly hydrolyzed by esterases to its active metabolite, Monomethyl Fumarate (MMF). The therapeutic effects of DMF are attributed to MMF, which has been shown to activate the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway, a key cellular defense mechanism against oxidative stress.

Given that MMF is the primary active moiety present in systemic circulation, a reliable method for its quantification in biological matrices is essential for pharmacokinetic and bioequivalence studies. This document provides a detailed protocol for the analysis of MMF in human plasma using LC-MS/MS with Dimethyl Fumarate D6 (DMF-D6) as an internal standard. While the use of a deuterated analog of the analyte, such as Monomethyl Fumarate-d3 (MMF-d3), is often preferred, this protocol has been adapted to the specified use of DMF-D6.

Experimental

Materials and Reagents

-

Monomethyl Fumarate (MMF) reference standard

-

This compound (DMF-D6) internal standard (IS)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Human plasma (with anticoagulant, e.g., K2EDTA)

Equipment

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

-

Analytical column (e.g., C18, 50 x 2.1 mm, 1.8 µm)

-

Solid Phase Extraction (SPE) cartridges or protein precipitation plates

-

Standard laboratory equipment (vortex mixer, centrifuge, pipettes)

Protocol

Standard and Sample Preparation

1.1. Stock Solutions

-

Prepare a 1 mg/mL stock solution of MMF in methanol.

-

Prepare a 1 mg/mL stock solution of DMF-D6 (IS) in methanol.

1.2. Working Solutions

-

Prepare working standard solutions of MMF by serial dilution of the stock solution with a 50:50 mixture of acetonitrile and water.

-

Prepare a working internal standard solution of DMF-D6 at a concentration of 100 ng/mL in the same diluent.

1.3. Calibration Standards and Quality Control Samples

-

Prepare calibration standards by spiking blank human plasma with the appropriate MMF working solutions to achieve a concentration range of 5 ng/mL to 2000 ng/mL.

-

Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

1.4. Sample Preparation (Solid Phase Extraction - SPE)

-

Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

To 100 µL of plasma sample, standard, or QC, add 10 µL of the 100 ng/mL DMF-D6 working solution and vortex.

-

Load the sample onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of water.

-

Elute the analyte and internal standard with 1 mL of methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

Alternatively, protein precipitation can be performed by adding three volumes of cold acetonitrile containing the internal standard to one volume of plasma, vortexing, and centrifuging to pellet the precipitated proteins. The supernatant is then transferred for analysis.

LC-MS/MS Analysis

2.1. Liquid Chromatography Parameters

| Parameter | Value |

| Column | C18, 50 x 2.1 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | See Table 1 |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

Table 1: HPLC Gradient Program

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 95 | 5 |

| 0.5 | 95 | 5 |

| 2.5 | 10 | 90 |

| 3.5 | 10 | 90 |

| 3.6 | 95 | 5 |

| 5.0 | 95 | 5 |

2.2. Mass Spectrometry Parameters

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Ion Spray Voltage | -4500 V |

| Temperature | 500°C |

| Nebulizer Gas | 50 psi |

| Heater Gas | 50 psi |

| Curtain Gas | 35 psi |

| Collision Gas | Nitrogen |

Table 2: MRM Transitions

| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q2) m/z | Collision Energy (eV) |

| MMF | 129.0 | 85.0 | -15 |

| DMF-D6 (IS) | 149.1 | 117.1 | -15 |

Note: The MRM transitions and collision energies should be optimized for the specific instrument used.

Data Analysis

Quantification is performed by calculating the peak area ratio of the MMF to the DMF-D6 internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their corresponding concentrations. A linear regression with a 1/x² weighting factor is typically used. The concentrations of MMF in the QC and unknown samples are then determined from the calibration curve.

Method Validation Summary

A summary of typical validation parameters is provided in Table 3.

Table 3: Summary of Method Validation Parameters

| Parameter | Acceptance Criteria | Typical Result |

| Linearity (r²) | ≥ 0.99 | > 0.995 |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 5 ng/mL |

| Intra-day Precision (%CV) | ≤ 15% (≤ 20% for LLOQ) | < 10% |

| Inter-day Precision (%CV) | ≤ 15% (≤ 20% for LLOQ) | < 12% |

| Accuracy (% Bias) | Within ±15% (±20% for LLOQ) | Within ±10% |

| Matrix Effect | CV of IS-normalized matrix factor ≤ 15% | < 8% |

| Recovery | Consistent and reproducible | > 85% |

| Stability (Freeze-thaw, Short-term, Long-term) | % Change within ±15% | Stable |

Visualizations

Caption: Metabolic pathway of Dimethyl Fumarate to Monomethyl Fumarate.

Caption: Experimental workflow for MMF quantification in plasma.

Conclusion

The LC-MS/MS method described provides a sensitive, specific, and reliable approach for the quantification of Monomethyl Fumarate in human plasma. The use of a deuterated internal standard ensures high accuracy and precision, making this method well-suited for regulated bioanalysis in support of clinical trials and pharmacokinetic research. The detailed protocol and validation summary serve as a comprehensive guide for researchers in the field of drug development.

References

- 1. Bioanalysis of monomethyl fumarate in human plasma by a sensitive and rapid LC-MS/MS method and its pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. New and Old Horizons for an Ancient Drug: Pharmacokinetics, Pharmacodynamics, and Clinical Perspectives of Dimethyl Fumarate [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. accessdata.fda.gov [accessdata.fda.gov]

Application Notes and Protocols for the Use of Dimethyl Fumarate-D6 in Pharmacokinetic Studies of Dimethyl Fumarate

Introduction

Dimethyl Fumarate (DMF) is an oral therapeutic agent approved for the treatment of relapsing forms of multiple sclerosis (MS) and psoriasis. Following oral administration, DMF is rapidly and extensively metabolized by esterases in the gastrointestinal tract, blood, and various tissues to its active metabolite, Monomethyl Fumarate (MMF).[1][2][3] Plasma concentrations of DMF are typically not quantifiable, making the pharmacokinetic (PK) profile of MMF the primary focus of clinical and preclinical studies.[2][4]

To ensure the accuracy and reliability of pharmacokinetic data, a stable isotope-labeled internal standard is essential for bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). Dimethyl Fumarate-D6 (DMF-d6), a deuterated analog of DMF, serves as an ideal internal standard for quantifying both DMF and its metabolite MMF in biological matrices. This application note provides a comprehensive overview of the use of DMF-d6 in pharmacokinetic studies of DMF, including detailed experimental protocols and data presentation.

Pharmacokinetics of Dimethyl Fumarate and Monomethyl Fumarate

Upon oral administration, DMF is quickly hydrolyzed to MMF. The therapeutic effects of DMF are attributed to MMF, which is known to activate the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway, a key cellular defense mechanism against oxidative stress. MMF is further metabolized through the tricarboxylic acid (TCA) cycle, with no involvement of the cytochrome P450 (CYP) system. The primary route of elimination is through exhalation of carbon dioxide, accounting for approximately 60% of the administered dose.

Key Pharmacokinetic Parameters of Monomethyl Fumarate (MMF):

| Parameter | Value | Reference |

| Time to Peak Concentration (Tmax) | 2 - 2.5 hours | |

| Half-Life (t1/2) | Approximately 1 hour | |

| Volume of Distribution (Vd) | 53 - 73 L | |

| Protein Binding | 27% - 45% |

Experimental Protocols

Bioanalytical Method for MMF Quantification using LC-MS/MS

This protocol outlines a validated method for the quantification of MMF in human plasma using DMF-d6 as an internal standard. The use of a deuterated internal standard helps to correct for variability during sample preparation and analysis.

1. Sample Preparation: Solid Phase Extraction (SPE)

-

Materials: Human plasma samples, Dimethyl Fumarate-D6 (internal standard), 0.1% Formic acid in water, Acetonitrile, SPE cartridges (e.g., C18).

-

Procedure:

-

Thaw plasma samples at room temperature.

-

Spike 200 µL of each plasma sample, calibration standard, and quality control sample with 25 µL of DMF-d6 internal standard working solution (concentration to be optimized based on expected MMF levels).

-

Vortex mix for 10 seconds.

-

Add 200 µL of 0.1% formic acid in water and vortex again.

-

Condition the SPE cartridge with 1 mL of acetonitrile followed by 1 mL of 0.1% formic acid in water.

-

Load the pre-treated plasma sample onto the SPE cartridge.

-

Wash the cartridge with 1 mL of 0.1% formic acid in water.

-

Elute the analyte and internal standard with 1 mL of acetonitrile.

-

Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

2. LC-MS/MS Analysis

-

Instrumentation: A liquid chromatography system coupled with a triple quadrupole mass spectrometer (e.g., API-4000 LC-MS/MS system).

-

Chromatographic Conditions:

-

Column: C18 column (e.g., XBridge C18).

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

-

Flow Rate: 0.5 mL/min.

-

Injection Volume: 10 µL.

-

-

Mass Spectrometric Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode (to be optimized).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

MMF: To be determined based on precursor and product ions.

-

MMF-d3 (from DMF-d6): To be determined based on precursor and product ions.

-

-

3. Data Analysis

-

Quantify the concentration of MMF in the plasma samples by calculating the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

-

Determine the concentration of MMF in the unknown samples by interpolating their peak area ratios from the calibration curve.

Data Presentation

The following table represents a hypothetical summary of pharmacokinetic parameters for MMF following a single oral dose of 240 mg DMF in healthy subjects.

Table 1: Pharmacokinetic Parameters of Monomethyl Fumarate

| Subject ID | Cmax (ng/mL) | Tmax (hr) | AUC0-t (nghr/mL) | AUC0-inf (nghr/mL) | t1/2 (hr) |

| 001 | 1850 | 2.0 | 8150 | 8250 | 1.1 |

| 002 | 1920 | 2.5 | 8300 | 8410 | 1.0 |

| 003 | 1780 | 2.0 | 7990 | 8100 | 1.2 |

| 004 | 2010 | 2.5 | 8500 | 8620 | 0.9 |

| 005 | 1890 | 2.0 | 8220 | 8330 | 1.1 |

| Mean | 1890 | 2.2 | 8232 | 8342 | 1.06 |

| SD | 89.4 | 0.27 | 193.7 | 199.8 | 0.11 |

Cmax: Maximum observed plasma concentration; Tmax: Time to reach Cmax; AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; AUC0-inf: Area under the plasma concentration-time curve from time zero to infinity; t1/2: Elimination half-life.

Visualizations

Dimethyl Fumarate Metabolism and Nrf2 Signaling Pathway

Caption: Metabolism of DMF to MMF and subsequent activation of the Nrf2 signaling pathway.

Experimental Workflow for a Pharmacokinetic Study

References

- 1. drugs.com [drugs.com]

- 2. Pharmacokinetics and Bioavailability of Monomethyl Fumarate Following a Single Oral Dose of Bafiertam™ (Monomethyl Fumarate) or Tecfidera® (Dimethyl Fumarate) | springermedizin.de [springermedizin.de]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Pharmacokinetics and Bioavailability of Monomethyl Fumarate Following a Single Oral Dose of Bafiertam™ (Monomethyl Fumarate) or Tecfidera® (Dimethyl Fumarate) - PMC [pmc.ncbi.nlm.nih.gov]

Application of Dimethyl Fumarate-D6 in Metabolic Tracing Studies

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dimethyl Fumarate (DMF) is an oral therapeutic agent approved for the treatment of relapsing-remitting multiple sclerosis and psoriasis. Its mechanism of action is multifactorial, involving the modulation of inflammatory responses and the activation of antioxidant pathways. A key aspect of DMF's biological activity is its conversion to monomethyl fumarate (MMF) and subsequently to fumarate, a central intermediate in the Krebs (TCA) cycle.[1][2] Metabolic tracing using stable isotope-labeled compounds is a powerful technique to elucidate the fate of molecules within complex biological systems. Dimethyl Fumarate-D6 (DMF-D6), a deuterated analog of DMF, serves as an excellent tracer to investigate the metabolic fate of the fumarate moiety of DMF and its impact on cellular metabolism, particularly the TCA cycle. This application note provides detailed protocols for the use of DMF-D6 in metabolic tracing studies, including cell culture, metabolite extraction, and analysis by mass spectrometry, as well as methods to assess its impact on key signaling pathways.

Principle of Metabolic Tracing with DMF-D6

DMF-D6 is structurally identical to DMF, with the six hydrogen atoms of the two methyl groups replaced by deuterium. Upon administration to cells, DMF-D6 is metabolized by cellular esterases to monomethyl fumarate-D3 (MMF-D3) and then to fumarate-D2. This deuterated fumarate enters the mitochondrial TCA cycle, and the deuterium label is incorporated into downstream metabolites. By using liquid chromatography-mass spectrometry (LC-MS/MS), researchers can detect and quantify the deuterated isotopologues of TCA cycle intermediates, providing a direct measure of the contribution of DMF to this central metabolic pathway.

Key Applications

-

Metabolic Flux Analysis: Quantify the flux of the fumarate moiety from DMF into the TCA cycle and its contribution to the pool of TCA cycle intermediates.

-

Target Engagement: Confirm the intracellular conversion of DMF to fumarate and its entry into mitochondria.

-

Mechanism of Action Studies: Investigate how DMF-derived fumarate perturbs cellular metabolism and influences related signaling pathways.

-

Drug Development: Evaluate the metabolic effects of novel fumarate-based drug candidates.

Experimental Protocols

Cell Culture and Treatment with DMF-D6

This protocol describes the treatment of cultured cells with DMF-D6 for metabolic tracing studies.

Materials:

-

Cells of interest (e.g., HeLa, SH-SY5Y, primary immune cells)

-

Complete cell culture medium

-

Dimethyl Fumarate-D6 (DMF-D6)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

-

Cell counting solution (e.g., Trypan Blue)

-

6-well or 10 cm cell culture plates

Procedure:

-

Cell Seeding: Seed cells in 6-well or 10 cm plates at a density that will result in 70-80% confluency at the time of harvesting. Allow cells to adhere and grow overnight.

-